molecular formula C12H17N B11913623 4-Isopropyl-5,6,7,8-tetrahydroquinoline CAS No. 59968-83-1

4-Isopropyl-5,6,7,8-tetrahydroquinoline

Cat. No.: B11913623
CAS No.: 59968-83-1
M. Wt: 175.27 g/mol
InChI Key: QBUVQLWKGWQAPX-UHFFFAOYSA-N
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Description

4-Isopropyl-5,6,7,8-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines. Tetrahydroquinolines are semi-hydrogenated derivatives of quinoline, which are known for their diverse applications in medicinal chemistry . This compound is characterized by the presence of an isopropyl group at the 4th position of the tetrahydroquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-5,6,7,8-tetrahydroquinoline can be achieved through several methods. One common approach involves the hydrogenation of the corresponding quinoline derivative using heterogeneous catalysts . Another method includes the reaction of 5,5-dimethylcyclohexane-1,3-dione with isobutyric aldehyde, cyanothioacetamide, and alkyl halides .

Industrial Production Methods

Industrial production of tetrahydroquinolines typically involves large-scale hydrogenation processes. These processes use high-pressure hydrogen gas and metal catalysts such as palladium or platinum to achieve the desired hydrogenation .

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles .

Major Products Formed

The major products formed from these reactions include various substituted quinolines, fully hydrogenated quinolines, and other derivatives depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Isopropyl-5,6,7,8-tetrahydroquinoline include:

Uniqueness

The presence of the isopropyl group at the 4th position of this compound imparts unique chemical and biological properties to the compound.

Properties

CAS No.

59968-83-1

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

4-propan-2-yl-5,6,7,8-tetrahydroquinoline

InChI

InChI=1S/C12H17N/c1-9(2)10-7-8-13-12-6-4-3-5-11(10)12/h7-9H,3-6H2,1-2H3

InChI Key

QBUVQLWKGWQAPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2CCCCC2=NC=C1

Origin of Product

United States

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